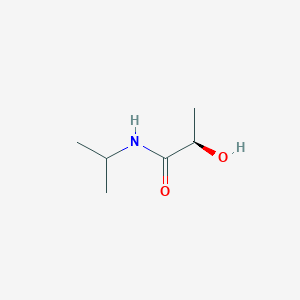
(2R)-2-Hydroxy-N-propan-2-ylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-Hydroxy-N-propan-2-ylpropanamide, also known as Lactamide Monoethanolamine (LMEA), is a chemical compound used in various scientific research applications. It is a white crystalline solid that is soluble in water and has a molecular weight of 147.18 g/mol.
Mécanisme D'action
The mechanism of action of LMEA is not well understood. However, it is believed that LMEA acts as a surfactant and emulsifier by reducing the surface tension of liquids and increasing the solubility of substances. This property makes LMEA useful in the formulation of personal care products and detergents.
Effets Biochimiques Et Physiologiques
LMEA has no known biochemical or physiological effects on humans. However, it has been shown to have low toxicity and is considered safe for use in personal care products and detergents.
Avantages Et Limitations Des Expériences En Laboratoire
LMEA has several advantages for use in lab experiments. It is a cost-effective and readily available compound that can be easily synthesized. LMEA is also stable under a wide range of conditions, making it useful in various experiments. However, LMEA has some limitations, including its low solubility in organic solvents and its limited use in biological systems.
Orientations Futures
There are several future directions for the use of LMEA in scientific research. One possible direction is the development of new formulations for personal care products and detergents. Another direction is the exploration of LMEA's potential use as a chelating agent in environmental remediation. Additionally, LMEA could be used in the development of new drug delivery systems and as a surfactant in the production of nanoparticles.
Conclusion
In conclusion, LMEA is a versatile chemical compound with various scientific research applications. Its simple synthesis method, low toxicity, and stability under a wide range of conditions make it a popular compound for use in personal care products, detergents, and lab experiments. While the mechanism of action of LMEA is not well understood, there are several future directions for its use in scientific research.
Méthodes De Synthèse
LMEA can be synthesized through the reaction of monoethanolamine with lactamide in the presence of a catalyst. The reaction yields LMEA as a white crystalline solid with a purity of 99%. The synthesis method is relatively simple and cost-effective, making LMEA a popular compound for scientific research.
Applications De Recherche Scientifique
LMEA has various scientific research applications, including as a surfactant, emulsifier, and chelating agent. It is commonly used in the formulation of personal care products, such as shampoos, conditioners, and lotions. LMEA is also used in the formulation of detergents, fabric softeners, and industrial cleaners.
Propriétés
Numéro CAS |
133964-40-6 |
|---|---|
Nom du produit |
(2R)-2-Hydroxy-N-propan-2-ylpropanamide |
Formule moléculaire |
C6H13NO2 |
Poids moléculaire |
131.17 g/mol |
Nom IUPAC |
(2R)-2-hydroxy-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C6H13NO2/c1-4(2)7-6(9)5(3)8/h4-5,8H,1-3H3,(H,7,9)/t5-/m1/s1 |
Clé InChI |
PLSSYQFNLOOTSH-RXMQYKEDSA-N |
SMILES isomérique |
C[C@H](C(=O)NC(C)C)O |
SMILES |
CC(C)NC(=O)C(C)O |
SMILES canonique |
CC(C)NC(=O)C(C)O |
Synonymes |
Propanamide, 2-hydroxy-N-(1-methylethyl)-, (R)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-hydroxy-3-methoxyphenyl)methylamino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B161302.png)
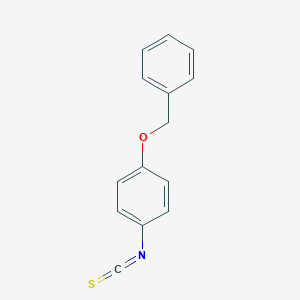
![5,7-Dimethylimidazo[1,2-a]pyrimidine](/img/structure/B161305.png)
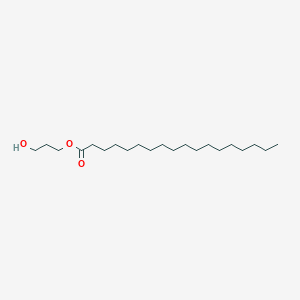
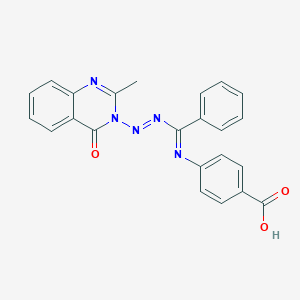
![[(1R,2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-Tetraacetyloxy-5-(acetyloxymethyl)-2-hydroxy-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-8-yl] (E)-3-phenylprop-2-enoate](/img/structure/B161312.png)
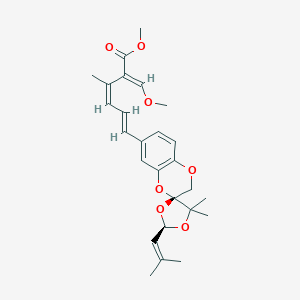
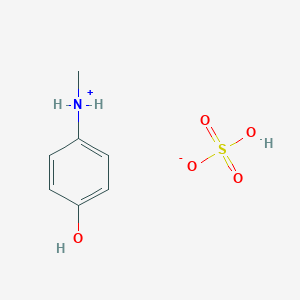
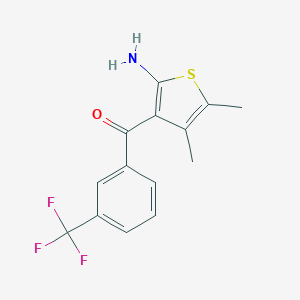
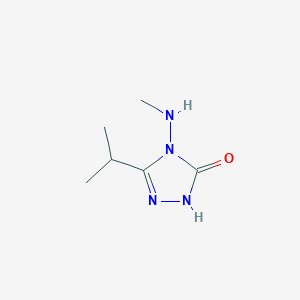
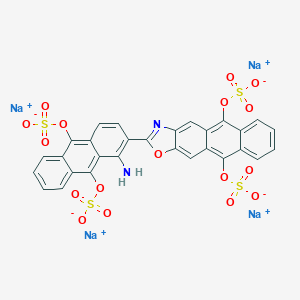
![(2R,4aS)-2-[[(2R,4aS)-4-[2-(furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-1-oxo-2,3,5,6,7,8a-hexahydronaphthalen-2-yl]oxy]-4-[2-(furan-3-yl)ethyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-2H-naphthalen-1-one](/img/structure/B161326.png)
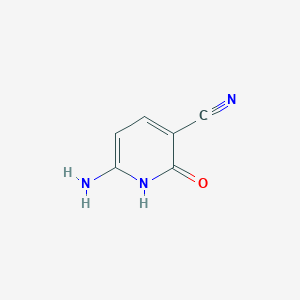
![Methyl (1S,3R,4R,5R)-3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylate](/img/structure/B161331.png)